molecular formula C11H10O3 B3320191 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid CAS No. 121598-70-7

4-(1-Hydroxybut-3-yn-1-yl)benzoic acid

Cat. No.: B3320191
CAS No.: 121598-70-7
M. Wt: 190.19 g/mol
InChI Key: OOVFXQXNSIUBHI-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Alkynes in Contemporary Organic Synthesis

Aryl-substituted alkynes are a cornerstone of modern organic synthesis, valued for their versatility and wide-ranging applications. nih.gov These compounds serve as fundamental building blocks for constructing more complex molecular architectures found in medicinal chemistry, natural products, and materials science. acs.org The reactivity of the alkyne's carbon-carbon triple bond allows for a multitude of chemical transformations, including coupling reactions, cycloadditions, and functional group manipulations. nih.govacs.org

In the presence of catalysts, often based on transition metals like palladium or copper, aryl alkynes participate in crucial carbon-carbon bond-forming reactions. organic-chemistry.orgresearchgate.net These methods are celebrated for their efficiency and tolerance of various functional groups, enabling the synthesis of diverse and complex products. acs.orgorganic-chemistry.org The development of novel synthetic strategies, such as three-component coupling reactions involving arynes, phosphites, and alkynes, continues to expand the utility of these structures, providing access to a wide array of valuable compounds. acs.orgresearchgate.net The ability to functionalize both aryl and aliphatic substituted acetylenes makes this class of molecules particularly important for creating diverse chemical libraries for drug discovery and materials research. acs.org

Contribution of Benzoic Acid and Propargyl Alcohol Moieties to Molecular Functionality

The benzoic acid moiety consists of a benzene (B151609) ring attached to a carboxylic acid group. wikipedia.orgbyjus.com The aromatic ring provides a stable, rigid scaffold, while the carboxylic acid group imparts acidity and serves as a handle for further chemical modifications, such as esterification or amidation. wikipedia.orgfiveable.me This group is electron-withdrawing, which influences the reactivity of the aromatic ring in electrophilic substitution reactions, typically directing incoming groups to the meta-position. wikipedia.org Benzoic acid and its derivatives are important precursors in the industrial synthesis of many organic substances, including phenol, and are also found in numerous natural products and pharmaceuticals. wikipedia.orgbyjus.com

The propargyl alcohol moiety is a bifunctional synthon containing both a hydroxyl (-OH) group and an alkyne (carbon-carbon triple bond). thieme-connect.comresearchgate.net This combination makes propargylic alcohols highly valuable and versatile starting materials in organic synthesis. thieme-connect.comrawsource.com The hydroxyl group can be oxidized or act as a nucleophile, while the alkyne unit can undergo a wide variety of addition, coupling, and cyclization reactions, often activated by transition metal catalysts. thieme-connect.comsci-hub.se This dual functionality allows for the construction of complex molecules, including heterocycles and carbocycles, which are significant in pharmaceutical development and materials science. thieme-connect.comresearchgate.net

Structural Characterization and Systematized Nomenclature of 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid

The compound is systematically named This compound . This nomenclature precisely describes its structure: a benzoic acid core substituted at the fourth position (para-position) with a 1-hydroxybut-3-yn-1-yl group. This substituent is a four-carbon chain containing a hydroxyl group on the first carbon (the one attached to the benzene ring) and a triple bond starting at the third carbon.

Below is a table summarizing the key identifiers and properties of the molecule.

IdentifierValue
CAS Number 121598-70-7 chemscene.combldpharm.com
Molecular Formula C₁₁H₁₀O₃ chemscene.comnih.gov
Molecular Weight 190.20 g/mol chemscene.com
InChI Key OOVFXQXNSIUBHI-UHFFFAOYNA-N cymitquimica.com

This data is compiled from multiple chemical databases and suppliers.

Current Research Landscape and Academic Objectives Pertaining to this compound

Specific published research focusing exclusively on this compound is limited. The compound is available from chemical suppliers for laboratory use, indicating its role as a potential building block in synthetic chemistry. chemscene.combldpharm.comcymitquimica.com

The academic objectives concerning this molecule can be inferred from the reactivity of its constituent parts. Research efforts would likely leverage its bifunctional nature. The terminal alkyne is a prime site for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, to link the molecule to other chemical entities. The propargylic alcohol functionality allows for a range of transition-metal-catalyzed transformations, including substitutions, isomerizations, and cyclizations, to build more complex structures. thieme-connect.comresearchgate.net The carboxylic acid group provides a point for conjugation to biomolecules or for modifying solubility and other physicochemical properties.

Given the established biological activities of related structures, potential research could explore this compound as a precursor for developing new therapeutic agents or functional materials. For instance, a structurally similar compound, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, has been investigated for potential antimicrobial and anticancer properties. This suggests that a key academic objective for this compound would be its use in synthetic programs aimed at creating novel molecules for biological screening and materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-hydroxybut-3-ynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h1,4-7,10,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVFXQXNSIUBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Chemical Reactivity and Mechanistic Pathways

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, primarily serving as a precursor for the formation of esters and amides.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to an ester (esterification) or an amide (amidation) is a fundamental transformation. These reactions typically proceed via the activation of the carboxylic acid. Common methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, or the use of coupling agents for amidation.

For instance, the esterification of a similar compound, 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, to its methyl ester has been documented. While specific yields for the title compound are not extensively reported in publicly available literature, the general principles of these reactions are well-established.

Table 1: Representative Esterification and Amidation Conditions

TransformationReagentsCatalyst/Coupling AgentSolventGeneral Yield Range
EsterificationMethanol (B129727)Sulfuric Acid (H₂SO₄)MethanolModerate to High
EsterificationEthanolThionyl Chloride (SOCl₂)DichloromethaneHigh
AmidationBenzylamineDCC/DMAPDichloromethaneModerate to High
AmidationPiperidineHATUDimethylformamideHigh

This table presents generalized conditions based on standard organic chemistry principles, as specific data for 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid is not widely available.

Decarboxylation Processes and Derivatives

Decarboxylation, the removal of the carboxyl group, from benzoic acid derivatives is generally challenging and requires high temperatures. However, specialized methods, such as photoinduced copper-catalyzed decarboxylation, have been developed that can proceed at lower temperatures. This process involves the formation of an aryl radical, which can then be trapped by various reagents. The specific application of these methods to this compound has not been detailed in available research, but the underlying principles suggest its feasibility.

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne is a highly versatile functional group, enabling a wide array of transformations, including cycloadditions and metal-catalyzed functionalizations.

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne is an ideal participant in the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry," a concept introduced by Karl Barry Sharpless. The reaction can be performed thermally, but the copper(I)-catalyzed version (CuAAC) is more common, offering high yields and regioselectivity for the 1,4-disubstituted triazole. Ruthenium catalysis can lead to the 1,5-regioisomer. More recently, strain-promoted azide-alkyne cycloadditions (SPAAC) using strained cyclooctynes have been developed to avoid the cytotoxicity associated with copper catalysts in biological systems.

Table 2: Azide-Alkyne Cycloaddition Variants

Reaction NameCatalystProduct RegioselectivityKey Features
Huisgen Cycloaddition (Thermal)NoneMixture of 1,4 and 1,5-isomersRequires elevated temperatures.
CuAACCopper(I)1,4-isomer"Cream of the crop" of click chemistry; high efficiency.
RuAACRuthenium1,5-isomerCan accommodate internal alkynes.
SPAACNone (uses strained alkyne)Varies with cyclooctyneMetal-free, suitable for biological applications.

Hydration and Hydroamination Reactions

The terminal alkyne can undergo hydration (the addition of water across the triple bond) to form a ketone. This transformation is typically catalyzed by mercury(II) salts or other transition metals like gold or platinum. The reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone.

Hydroamination, the addition of an N-H bond across the alkyne, can also be achieved, usually with the aid of metal catalysts, to yield enamines or imines, which can be further reduced to amines.

Metal-Catalyzed Alkyne Functionalizations

The terminal alkyne is a rich substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium, have become powerful tools in organic synthesis. For example, the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent method for forming carbon-carbon bonds. Other metals can also be employed to achieve diverse functionalizations of the alkyne.

Chemical Transformations of the Secondary Alcohol Group

The secondary alcohol in this compound is a key site for synthetic modification. Its benzylic position enhances its reactivity, particularly in reactions involving carbocation intermediates.

Selective Oxidation Reactions (e.g., utilizing Jones Reagent)

The secondary alcohol can be selectively oxidized to the corresponding ketone, 4-(1-oxobut-3-yn-1-yl)benzoic acid. The Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic method for this transformation. wikipedia.orgorganic-chemistry.org The reaction proceeds by the formation of a chromate (B82759) ester from the alcohol. youtube.comyoutube.com Subsequent elimination, often facilitated by a base like water, yields the ketone. youtube.com

The Jones reagent is a powerful oxidizing agent, capable of oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. wikipedia.org Due to the aqueous acidic conditions, it is generally not suitable for substrates with acid-sensitive functional groups. However, the alkyne and the existing carboxylic acid moiety in the target molecule are typically stable under these conditions. youtube.com The oxidation is generally rapid and exothermic, with high yields reported for similar secondary alcohols. wikipedia.org

Table 1: Expected Outcome of Jones Oxidation

Starting Material Reagent Product Notes

Etherification and Esterification

The secondary hydroxyl group can undergo both etherification and esterification to yield a variety of derivatives.

Etherification: The formation of an ether, such as a methyl or benzyl (B1604629) ether, can be achieved under various conditions. The Williamson ether synthesis, a common method, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. Given the presence of the acidic carboxylic acid proton, a suitable base and reaction conditions must be chosen to favor O-alkylation at the secondary alcohol. Alternatively, acid-catalyzed methods can be employed. For instance, iron(III) chloride has been shown to catalyze the substitution reaction of propargylic alcohols with other alcohols to form ethers.

Esterification: The secondary alcohol can also be acylated to form esters. This can be accomplished by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Direct esterification with another carboxylic acid is also possible, typically under acidic catalysis (Fischer esterification). However, in the case of this compound, this could lead to competitive esterification at the molecule's own carboxylic acid group or polymerization. Therefore, selective protection of the carboxylic acid might be necessary before esterifying the alcohol.

Table 2: Potential Etherification and Esterification Products

Reaction Type Reagent Example Potential Product
Etherification Methyl iodide (after selective deprotonation) 4-(1-Methoxybut-3-yn-1-yl)benzoic acid

Dehydration Pathways and Rearrangements

Acid-catalyzed dehydration of the secondary benzylic alcohol is a probable reaction pathway. Due to the stability of the resulting benzylic carbocation, which is further conjugated with the aromatic ring, this E1 elimination reaction is expected to proceed readily. The primary product would be a conjugated enyne, 4-(but-1-en-3-yn-1-yl)benzoic acid.

Alternatively, propargyl alcohols are known to undergo rearrangement reactions. The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones. For this compound, this would involve a 1,3-hydroxyl shift and tautomerization, potentially leading to the formation of 4-(4-oxobut-2-en-2-yl)benzoic acid. The specific outcome often depends on the catalyst and reaction conditions.

Cascade and Multi-Component Reactions Incorporating this compound Scaffolds

The unique combination of functional groups in this compound makes it an attractive substrate for cascade and multi-component reactions, enabling the rapid construction of complex molecular architectures, particularly heterocycles. Propargyl alcohols are widely used as versatile building blocks in such reactions.

For example, the alkyne can be activated by a transition metal catalyst (e.g., gold, rhodium, palladium), rendering it susceptible to nucleophilic attack. The carboxylic acid or the secondary alcohol can act as an internal nucleophile, triggering a cyclization cascade. In a multi-component setting, external reactants can be incorporated. A hypothetical example could involve a metal-catalyzed reaction where an external amine attacks the activated alkyne, followed by intramolecular lactonization involving the carboxylic acid to form a lactone-fused nitrogen heterocycle. Such strategies are prominent in the synthesis of diverse heterocyclic libraries.

Mechanistic Elucidation of Reaction Pathways and Kinetic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Oxidation: The mechanism of the Jones oxidation involves the formation of a key chromate ester intermediate. The rate-determining step is typically the abstraction of the hydrogen from the alcohol-bearing carbon by a base (e.g., water), which proceeds via an E2-like transition state.

Dehydration vs. Rearrangement: The competition between dehydration (E1) and rearrangement (Meyer-Schuster) is mechanistically significant. Both pathways proceed through a common carbocation or a related electron-deficient intermediate after protonation of the alcohol. The product distribution would be influenced by the relative stabilities of the transition states leading to the enyne (dehydration) versus the allenic intermediate (rearrangement). Kinetic studies measuring reaction rates under varying acid concentrations and temperatures could elucidate the activation parameters for each pathway.

Cascade Reactions: Mechanistic studies of cascade reactions would focus on identifying the sequence of bond-forming and bond-breaking events. This often involves techniques such as isotopic labeling to track the fate of atoms, computational modeling of reaction intermediates and transition states, and the isolation or spectroscopic detection of proposed intermediates. Kinetic isotope effect (KIE) experiments could determine if a specific C-H or O-H bond cleavage is the rate-determining step in a given transformation.

Detailed kinetic analysis, while not specifically documented for this compound in the searched literature, would follow standard methodologies. By monitoring the disappearance of the reactant and the appearance of products over time using techniques like NMR or HPLC, rate laws and rate constants could be determined.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules. For 4-(1-hydroxybut-3-yn-1-yl)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of its proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environment. For this compound, distinct signals are expected for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the terminal alkyne proton. The aromatic protons would likely appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton (CH-OH) would present as a triplet, coupled to the adjacent methylene protons. The methylene protons (-CH₂-) would likely appear as a doublet of doublets, coupled to both the methine proton and the terminal alkyne proton. The terminal alkyne proton (C≡CH) is anticipated to be a triplet due to long-range coupling with the methylene protons. The hydroxyl (-OH) and carboxylic acid (-COOH) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. For the target molecule, one would expect to observe signals for the quaternary carbons of the benzene ring and the carboxylic acid, the methine carbon attached to the hydroxyl group, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. For this compound, COSY would show correlations between the adjacent aromatic protons, and crucially, between the methine proton (CH-OH), the methylene protons (-CH₂-), and the terminal alkyne proton, confirming the butynyl side chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. For instance, HMBC would show correlations from the methine proton to the aromatic ring carbons and the alkyne carbons, providing definitive evidence for the attachment of the hydroxybutynyl group to the benzoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is used to determine spatial proximity between protons. In this case, it could help to confirm the through-space relationships between protons on the side chain and the aromatic ring, further solidifying the conformational aspects of the molecule.

Technique Information Obtained Expected Observations for this compound
¹H NMR Proton chemical shifts, spin-spin coupling, integrationSignals for aromatic, methine, methylene, alkyne, hydroxyl, and carboxylic acid protons with characteristic splitting patterns.
¹³C NMR Number of unique carbon environmentsSignals for aromatic, carboxylic, methine, methylene, and alkyne carbons.
DEPT Multiplicity of carbon signals (CH, CH₂, CH₃)Differentiation of methine, methylene, and quaternary carbons.
COSY ¹H-¹H spin-spin coupling networksCorrelations confirming the connectivity of the butynyl side chain and within the aromatic ring.
HSQC Direct ¹H-¹³C correlationsAssignment of protonated carbons.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Confirmation of the attachment of the side chain to the benzoic acid core.
NOESY Through-space ¹H-¹H proximitiesInformation on the molecule's preferred conformation.

For molecules with overlapping signals or complex coupling patterns, advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, which would be particularly useful for the butynyl side chain. Furthermore, selective 1D-NOE experiments can provide more precise information about spatial relationships than their 2D counterparts.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. By providing a mass measurement with high accuracy, HRMS can confirm the molecular formula C₁₁H₁₀O₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways are expected:

Loss of water (H₂O): A prominent peak corresponding to the loss of a water molecule from the hydroxyl group is anticipated.

Decarboxylation: Loss of the carboxyl group (COOH) as CO₂ and H is a common fragmentation for benzoic acids.

Cleavage of the side chain: Fragmentation of the butynyl side chain can occur at various points, leading to characteristic fragment ions. For instance, cleavage adjacent to the hydroxyl group (alpha-cleavage) is a common pathway for alcohols. youtube.com

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-proton in a suitable position relative to a carbonyl group within the side chain, it is a fragmentation pattern to consider in related structures. youtube.com

Ion m/z (predicted) Description
[M]⁺190.06Molecular Ion
[M-H₂O]⁺172.05Loss of water
[M-COOH]⁺145.07Loss of carboxyl group
[C₇H₅O]⁺105.03Benzoyl cation (from cleavage of the side chain)
[C₆H₅]⁺77.04Phenyl cation (from loss of CO from the benzoyl cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretching band for the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹. The O-H stretch of the alcohol will likely appear as a sharper band around 3400 cm⁻¹. The C=O stretch of the carboxylic acid will give a strong absorption around 1700 cm⁻¹. The terminal alkyne C≡C stretch will show a weak but sharp band around 2100 cm⁻¹, and the ≡C-H stretch will appear as a sharp, intense band around 3300 cm⁻¹. orgchemboulder.comlibretexts.org Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡C stretching vibration of the terminal alkyne is expected to give a strong signal in the Raman spectrum, complementing the often weak signal in the IR spectrum. nih.gov The symmetric stretching of the benzene ring is also typically Raman active.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and alcohol functionalities, which dictate the crystal packing. Benzoic acid and its derivatives are known to form hydrogen-bonded dimers in the solid state, and it is likely that this compound would exhibit similar behavior. rsc.orgacs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analysis

The presence of a stereocenter at the carbon bearing the hydroxyl group means that this compound is a chiral molecule and can exist as two enantiomers. Chiroptical techniques are essential for the analysis of these enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. For propargylic alcohols, the sign of the Cotton effect in the CD spectrum has been correlated with the absolute configuration of the chiral center. acs.org This makes CD a powerful tool for determining the absolute stereochemistry of the enantiomers of this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers will have equal and opposite ORD curves.

By employing this comprehensive suite of advanced spectroscopic and structural characterization methodologies, a complete and unambiguous picture of this compound can be established, providing a solid foundation for understanding its chemical properties and potential applications.

Computational Spectroscopy for Spectral Prediction and Assignment

In the structural elucidation of novel or complex organic molecules like this compound, computational spectroscopy has emerged as an indispensable tool. It complements experimental techniques by providing theoretical spectra that aid in the assignment of experimental signals and offer deeper insights into the molecule's electronic and geometric structure. Density Functional Theory (DFT) is a prominent quantum chemical method employed for this purpose, offering a favorable balance between accuracy and computational cost for molecules of this size.

The process begins with the in silico modeling of the compound. The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This optimized geometry is crucial as the accuracy of the predicted spectra is highly dependent on the accuracy of the input molecular structure. Methodologies such as DFT, often with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are used to perform this geometry optimization.

Once the optimized structure is obtained, the same theoretical level is used to calculate various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to predict the ¹H and ¹³C chemical shifts. These theoretical values, when compared against experimental data, provide a robust basis for the unambiguous assignment of each proton and carbon atom in the molecule, which can be particularly challenging for the aromatic and substituted regions of the structure.

Similarly, for Infrared (IR) spectroscopy, computational methods can predict the vibrational frequencies and their corresponding intensities. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting theoretical spectrum shows characteristic peaks for the various functional groups present in this compound, such as the O-H stretch of the alcohol and carboxylic acid, the C≡C stretch of the alkyne, the C=O stretch of the carboxylic acid, and the various C-H and C-C vibrations of the benzene ring. These predicted frequencies are invaluable for assigning the bands observed in an experimental IR spectrum.

It is important to note that theoretical calculations are performed on a single molecule in the gas phase by default, whereas experimental spectra are often recorded in solution or in the solid state. Therefore, scaling factors are sometimes applied to the calculated frequencies to account for systematic errors and to improve the correlation with experimental data. Advanced models can also incorporate solvent effects to provide more accurate predictions.

The synergy between computational prediction and experimental observation allows for a more confident and detailed structural characterization of this compound than either method could provide alone.

The following tables represent the type of data that would be generated from a computational study on this compound. These are illustrative examples based on known chemical shift and frequency ranges for similar functional groups and are not from a published experimental or computational study on this specific molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0 - 13.0168.0 - 172.0
Aromatic C-H (ortho to -COOH)8.0 - 8.2130.0 - 132.0
Aromatic C-H (ortho to -CH(OH))7.5 - 7.7126.0 - 128.0
Methine (-CH(OH)-)5.4 - 5.665.0 - 70.0
Hydroxyl (-OH)4.5 - 5.5-
Alkynyl C-H (≡C-H)2.5 - 2.880.0 - 85.0
Alkynyl C (-C≡)-85.0 - 90.0
Aromatic C (ipso to -COOH)-133.0 - 136.0
Aromatic C (ipso to -CH(OH))-145.0 - 148.0

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic Acid O-HStretching2500 - 3300 (broad)
Alcohol O-HStretching3200 - 3600 (broad)
Alkynyl C-HStretching3250 - 3350
Aromatic C-HStretching3000 - 3100
Alkynyl C≡CStretching2100 - 2260
Carbonyl C=OStretching1680 - 1710
Aromatic C=CStretching1450 - 1600
C-OStretching1210 - 1320

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and molecular properties of organic molecules like 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid. These calculations can provide valuable insights into the molecule's geometry, stability, and electronic characteristics.

A typical computational study would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of molecular properties can be calculated. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-deficient regions, crucial for understanding intermolecular interactions.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is standard practice. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the polarity of the molecule

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

Elucidation of Reaction Mechanisms via Transition State Computations

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in various chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which are critical for understanding reaction rates. For example, the mechanism of esterification of the carboxylic acid group or addition reactions across the alkyne triple bond could be investigated. These computations would reveal the step-by-step pathway of the reaction, providing a level of detail that is often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For a flexible molecule like this, with a rotatable side chain, MD simulations would be invaluable for exploring its conformational landscape. This analysis can identify the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, such as water, one can study its solvation and the nature of its interactions with the surrounding solvent molecules, including hydrogen bonding involving the hydroxyl and carboxylic acid groups.

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical reactions can be predicted using computational methods. Reactivity indices derived from DFT calculations, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

For instance, the alkyne group presents a region of high electron density, making it susceptible to electrophilic addition. The carboxylic acid group can act as a proton donor or a site for nucleophilic acyl substitution. Computational models can help predict the regioselectivity and stereoselectivity of reactions involving these functional groups, guiding synthetic efforts.

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. While the development of a robust QSPR model requires a large dataset of related compounds, one could envision a study where this compound is included.

In such a study, a variety of molecular descriptors would be calculated for a series of benzoic acid derivatives. These descriptors, which quantify different aspects of the molecular structure (e.g., constitutional, topological, quantum-chemical), would then be used to build a mathematical model that predicts a specific property, such as acidity (pKa), solubility, or chromatographic retention time. The predictive power of the QSPR model would then be validated using a test set of compounds.

Applications in Advanced Organic Synthesis and Functional Material Design

Role as a Versatile Building Block for Complex Organic Molecule Construction

The distinct functional groups of 4-(1-hydroxybut-3-yn-1-yl)benzoic acid can be selectively addressed to construct a variety of complex organic molecules. The terminal alkyne and the carboxylic acid on the phenyl ring make it an analogue of compounds like 4-ethynylbenzoic acid, which is a recognized building block in the synthesis of pharmaceuticals and advanced materials. wikipedia.orgchemistrystudent.com The propargyl alcohol moiety, a structural motif present in many biologically active compounds, further enhances its synthetic utility. mdpi.comalfa-chemistry.comlibretexts.orgstudymind.co.uk

The terminal alkyne allows for participation in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. nih.govnih.govmdpi.comstudymind.co.uk This palladium-catalyzed reaction enables the coupling of the alkyne with aryl or vinyl halides, providing a powerful method for constructing complex conjugated systems. The carboxylic acid group can be converted to a range of other functional groups or used to attach the molecule to other scaffolds, while the hydroxyl group can be a site for further functionalization or can influence the stereochemical outcome of reactions. alfa-chemistry.comlibretexts.org

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Terminal Alkyne Sonogashira Coupling Aryl-substituted alkynes, conjugated enynes
Terminal Alkyne Click Chemistry (CuAAC) 1,2,3-Triazoles
Carboxylic Acid Esterification Esters
Carboxylic Acid Amidation Amides
Hydroxyl Group Oxidation Ketones

Precursor in Polymer Synthesis and Modification

The dual functionality of this compound makes it a valuable monomer for the synthesis of functional polymers through various polymerization techniques.

Condensation Polymerization via Carboxylic Acid Functionalization

The carboxylic acid group of this compound allows it to act as a monomer in condensation polymerization reactions. chemistrystudent.comlibretexts.orgstudymind.co.ukresearchgate.net When reacted with a diol, it can form polyesters, or with a diamine, it can form polyamides. chemistrystudent.comlibretexts.org The pendant hydroxy-alkyne functionality would be incorporated into the polymer backbone, imparting unique properties and providing sites for further modification. For instance, an alkyne-functionalized polyester was synthesized via melt condensation, which could be rapidly cross-linked through thiol-yne chemistry. researchgate.netnih.gov This approach allows for the creation of biodegradable and cytocompatible elastomers with mechanical properties similar to human soft tissues. researchgate.netnih.gov

Post-Polymerization Modification Utilizing Alkyne Click Chemistry

Polymers synthesized from this compound would possess pendant alkyne groups, which are ideal handles for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govmcmaster.caacs.org This reaction is highly efficient and specific, allowing for the attachment of a wide variety of azide-containing molecules to the polymer chain under mild conditions. researchgate.netnih.gov This strategy has been widely used to functionalize polymers with biomolecules, fluorescent dyes, and other functional moieties, leading to materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. acs.orgnih.gov For example, alkyne-functionalized polyesters have been successfully modified with various molecules using this technique. nih.gov

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The functional groups of this compound are adept at participating in non-covalent interactions, making it a valuable component for the design of supramolecular structures.

Directed Hydrogen Bonding Networks

The carboxylic acid and hydroxyl groups of the molecule are excellent hydrogen bond donors and acceptors. In the solid state, benzoic acid and its derivatives are known to form robust hydrogen-bonded dimers through their carboxylic acid groups. nih.govresearchgate.netcd-bioparticles.net The additional hydroxyl group in this compound can participate in further hydrogen bonding interactions, leading to the formation of more complex and extended one-, two-, or three-dimensional networks. nih.govcd-bioparticles.net The interplay between the different hydrogen bonding motifs can be used to control the crystal packing and, consequently, the material's physical properties. The study of hydrogen bonding in substituted benzoic acids is a key aspect of crystal engineering. nih.gov

Design of Functional Linkers and Scaffolds in Chemical Biology (excluding therapeutic applications)

In the field of chemical biology, there is a constant demand for bifunctional and trifunctional linkers to construct probes, activity-based reporters, and complex biomolecular conjugates. The compound this compound is well-suited for such applications due to its distinct chemical handles. The carboxylic acid group provides a convenient point of attachment to amine-containing biomolecules, such as proteins or amino-modified oligonucleotides, through standard amide bond formation protocols.

The terminal alkyne is of particular importance as it serves as a reactive partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the benzoic acid-containing scaffold to azide-modified biomolecules, fluorescent dyes, or other reporter tags. The hydroxyl group can be used for further derivatization or to modulate the physicochemical properties, such as solubility, of the resulting bioconjugate.

The combination of these functionalities in a single, relatively rigid scaffold allows for the precise spatial positioning of conjugated entities. This is a critical aspect in the design of molecular probes for studying biological systems, for instance, in creating bivalent ligands that can bridge two biological targets. Research on similar alkyne-functionalized benzoic acid derivatives has demonstrated their utility in creating multivalent scaffolds for the presentation of peptides or other bioactive molecules.

Table 1: Potential Applications of this compound as a Linker in Chemical Biology

Application AreaRole of Functional GroupsExample of Use (by analogy)
Bioconjugation Carboxylic Acid: Amide bond formation with amines on biomolecules. Alkyne: "Click" chemistry with azide-modified molecules.Linking a protein to a fluorescent dye for imaging studies.
Molecular Probes Scaffold: Provides a rigid backbone for precise positioning of functionalities. Hydroxyl Group: Modulates solubility and allows for further modification.Development of activity-based probes to study enzyme function.
Multivalent Scaffolds Alkyne: Serves as an attachment point for multiple copies of a ligand via click chemistry.Creating multivalent displays of carbohydrates to study lectin binding.

Surface Functionalization and Hybrid Material Development

The functional groups present in this compound also make it a valuable component in materials science for the functionalization of surfaces and the creation of hybrid materials. The carboxylic acid moiety can act as an anchoring group to immobilize the molecule onto a variety of oxide surfaces, such as silicon oxide, titanium dioxide, or indium tin oxide, through the formation of robust carboxylate linkages. This provides a straightforward method for modifying the surface properties of these materials.

Once anchored to a surface, the terminal alkyne group is exposed and available for further chemical modification. This "clickable" surface can be used to attach a wide range of molecules, including polymers, biomolecules, or nanoparticles, via CuAAC. This layer-by-layer approach allows for the precise engineering of surface properties, such as wettability, biocompatibility, or chemical reactivity.

In the realm of hybrid materials, this compound can be incorporated into polymer backbones or metal-organic frameworks (MOFs). The alkyne functionality can be utilized for post-synthetic modification of the material, allowing for the introduction of new functionalities after the initial material has been formed. For example, alkyne-functionalized polyesters can be cross-linked through thiol-yne chemistry to create soft, elastomeric materials with tunable mechanical properties nih.govmtu.edu. The hydroxyl group can also participate in polymerization reactions or influence the material's bulk properties.

Table 2: Potential Roles of this compound in Material Science

Application AreaRole of Functional GroupsExample of Use (by analogy)
Surface Modification Carboxylic Acid: Anchoring group for attachment to oxide surfaces. Alkyne: "Clickable" handle for post-functionalization.Creating a biosensor by attaching antibodies to a functionalized surface.
Hybrid Materials Alkyne: Cross-linking agent or point for post-synthetic modification. Hydroxyl Group: Can be involved in polymerization or affect material properties.Incorporation into a polymer matrix to create a "clickable" hydrogel.
Nanoparticle Functionalization Carboxylic Acid: Ligand for stabilizing and functionalizing nanoparticles.Modifying the surface of gold nanoparticles for targeted drug delivery research.

No Publicly Available Research Found on the Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located regarding the catalytic applications of the chemical compound this compound.

The inquiry, which sought to detail the compound's contributions to various areas of catalysis, including its use in homogeneous and heterogeneous systems, organocatalysis, and electrocatalysis, did not yield any relevant studies or published findings. The investigation included searches for its role in the development of ligands, its use in anchoring and immobilization strategies, and the applications of its acidic and hydroxyl functional groups in catalytic processes.

Standard scientific databases and search engines did not provide any articles, papers, or patents that specifically describe the use of this compound in a catalytic context. The information available for this compound is largely limited to its chemical structure, properties, and commercial availability from various suppliers.

Consequently, it is not possible to provide an article based on the requested outline, as the foundational research detailing its contributions to catalysis does not appear to be present in the public domain. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled due to this absence of specific data.

Advanced Analytical Methodologies for Compound Characterization and Reaction Monitoring

Chromatographic Techniques for Separation, Purity Assessment, and Quantification (e.g., LC-MS, GC-MS)

Chromatographic methods are fundamental for separating "4-(1-Hydroxybut-3-yn-1-yl)benzoic acid" from impurities and for its quantification. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's volatility and thermal stability.

Given the presence of a carboxylic acid and a hydroxyl group, which are polar, and its anticipated relatively high boiling point, LC-MS is the more suitable technique for the analysis of "this compound."

LC-MS Analysis:

Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as water with an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid group remains protonated for better peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, is effective for separating the target compound from starting materials (e.g., 4-formylbenzoic acid) and by-products.

Detection and Quantification: A UV detector can be used for quantification, as the benzene (B151609) ring provides a strong chromophore. For higher selectivity and confirmation of identity, a mass spectrometer is used as the detector. Electrospray ionization (ESI) in negative ion mode is particularly effective for this compound, as it readily deprotonates the carboxylic acid to form the [M-H]⁻ ion.

Purity Assessment: The purity of a sample is determined by calculating the area percentage of the main peak corresponding to "this compound" relative to the total area of all peaks in the chromatogram.

GC-MS Analysis:

Direct analysis of "this compound" by GC-MS is challenging due to its low volatility and potential for thermal degradation (decarboxylation or dehydration) at the high temperatures of the GC inlet. To overcome this, derivatization is necessary. The carboxylic acid and hydroxyl groups can be silylated (e.g., with BSTFA) or methylated to increase volatility and thermal stability, allowing for successful separation and analysis on a GC column.

Interactive Data Table: Representative LC-MS Parameters for Purity Analysis

ParameterValue
Column C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Negative
Expected [M-H]⁻ m/z 189.05

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods like cyclic voltammetry (CV) can provide valuable information about the redox properties of "this compound." This analysis helps in understanding its potential for undergoing oxidation or reduction reactions.

The electrochemical behavior of this molecule will be influenced by its three key functional groups: the benzoic acid, the secondary alcohol, and the terminal alkyne.

Benzoic Acid Moiety: The benzoic acid group can be electrochemically reduced at negative potentials. This process typically involves the transfer of an electron to form a radical anion.

Terminal Alkyne Moiety: Terminal alkynes can undergo electrochemical reactions, including reduction (semihydrogenation) or oxidative coupling. The specific potential at which these reactions occur depends on the electrode material and the solvent system.

Hydroxyl Group: The secondary alcohol can be oxidized at a suitable anode, although this often requires higher potentials.

A cyclic voltammogram of "this compound" would likely show reduction peaks associated with the benzoic acid and possibly the alkyne, and an oxidation peak at higher potentials for the alcohol. The exact peak potentials would be indicative of the energy required for these electron transfer processes. Studies on benzoic acid derivatives have shown that the reduction process often involves the initial dissociation of the acidic proton, followed by electron transfer.

Interactive Data Table: Expected Cyclic Voltammetry Data (Hypothetical)

FeaturePotential (V vs. Ag/AgCl)Description
Reduction Peak 1 (Epc1) -1.2 to -1.5Reduction of the protonated carboxylic acid.
Reduction Peak 2 (Epc2) -1.8 to -2.2Reduction of the terminal alkyne.
Oxidation Peak 1 (Epa1) +1.0 to +1.3Oxidation of the secondary alcohol.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Transitions

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of "this compound."

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For "this compound," the TGA curve would indicate the temperature at which the compound begins to decompose. Decomposition could occur through various pathways, such as decarboxylation of the benzoic acid moiety or dehydration involving the hydroxyl group. The onset temperature of mass loss is a key indicator of its thermal stability. Research on benzoic acid derivatives has demonstrated that they can undergo decarboxylation at elevated temperatures. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for "this compound" would show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can be an indicator of purity. Additionally, exothermic peaks might be observed at higher temperatures, corresponding to decomposition events, which should correlate with the mass loss observed in TGA. Benzoic acid itself is often used as a calibration standard for thermal analysis instruments due to its well-defined melting point. researchgate.net

Interactive Data Table: Expected Thermal Analysis Data (Hypothetical)

AnalysisEventTemperature Range (°C)Observation
DSC Melting150 - 170Endothermic peak
TGA Decomposition> 200Onset of mass loss
DSC Decomposition> 200Exothermic event(s)

Titrimetric Methods for Acid-Base Characterization and Purity

Titrimetric methods provide a classical and highly accurate means of determining the purity of "this compound" based on its acidic nature.

Acid-Base Titration: As a carboxylic acid, the compound can be accurately quantified by titration with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). The reaction is a straightforward neutralization:

C₁₁H₁₀O₃ + NaOH → C₁₁H₉O₃Na + H₂O

The endpoint of the titration can be determined using a colorimetric indicator (e.g., phenolphthalein) or by monitoring the pH change with a potentiometer. scribd.comyoutube.com A sharp inflection in the titration curve at the equivalence point indicates the complete neutralization of the acid.

Purity Calculation: By accurately weighing the sample and knowing the precise concentration and volume of the titrant (NaOH) required to reach the endpoint, the purity of the "this compound" can be calculated. mnstate.edu This method is particularly useful for determining the assay of the bulk material. It is a well-established method for the purity determination of various carboxylic acids, including benzoic acid itself. uobasrah.edu.iqseafdec.org

Interactive Data Table: Example Titration for Purity Assessment

ParameterValue
Sample Weight ~200 mg
Titrant 0.1 M NaOH (standardized)
Indicator Phenolphthalein
Endpoint Faint pink color persists
Calculation Basis 1 mole of NaOH neutralizes 1 mole of the acid

Future Research Directions and Emerging Avenues

Exploration of Novel and Efficient Synthetic Routes

While not extensively documented, the synthesis of 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid can be envisioned through several established organometallic pathways. Future research could focus on optimizing these routes for efficiency, scalability, and sustainability.

A primary avenue for investigation is the Sonogashira cross-coupling reaction . wikipedia.orglibretexts.orgslideshare.net This well-established, palladium- and copper-co-catalyzed reaction would involve coupling a 4-halobenzoic acid (or its ester derivative) with propargyl alcohol (2-propyn-1-ol). wikipedia.orgslideshare.net Research could focus on developing milder, more robust catalyst systems to improve yields and functional group tolerance, potentially moving towards copper-free Sonogashira variants to enhance biocompatibility for downstream applications. libretexts.org

An alternative and compelling strategy involves the nucleophilic addition of an acetylide to an aldehyde . This would entail the deprotonation of acetylene (B1199291) to form a nucleophilic acetylide, which would then react with 4-formylbenzoic acid. The resulting alkoxide would be subsequently protonated to yield the target secondary alcohol. A key advantage of this route is the direct formation of the propargylic alcohol moiety. Future work could explore the use of various bases and solvent systems to control the reaction and minimize side products. youtube.com

A comparative analysis of these potential synthetic routes is summarized below.

Synthetic Route Starting Materials Key Reagents/Catalysts Potential Research Focus
Sonogashira Coupling4-Halobenzoic acid (or ester), Propargyl alcoholPd(0) catalyst, Cu(I) co-catalyst, Amine baseDevelopment of copper-free systems, optimization of ligand design for catalyst efficiency. libretexts.org
Acetylide Addition4-Formylbenzoic acid, AcetyleneStrong base (e.g., NaNH₂), Solvent (e.g., liq. NH₃)Investigation of base/solvent effects, one-pot procedures. youtube.com

Investigation of Advanced Transformations and Derivatization

The unique combination of functional groups in this compound makes it a rich platform for derivatization. Future studies could systematically explore the reactivity of each functional site to build complex molecular architectures.

The propargylic alcohol moiety is particularly ripe for transformation. rsc.orgresearchgate.net It can undergo a variety of rearrangements and additions. For instance, the Meyer-Schuster rearrangement, typically under acidic or metal-catalyzed conditions, could convert the propargylic alcohol into an α,β-unsaturated ketone. researchgate.netnih.gov Gold-catalyzed and other transition-metal-catalyzed reactions are known to facilitate a wide range of transformations on propargylic alcohols, including their conversion to allenes or functionalized ketones. rsc.orgnih.gov Furthermore, radical transformations offer another path to novel structures. researchgate.net

The terminal alkyne is a versatile handle for numerous reactions beyond the Sonogashira coupling. msu.edu Its hydration, catalyzed by mercury salts, would yield a methyl ketone, while hydroboration-oxidation would produce an aldehyde. msu.edukhanacademy.org The alkyne can also undergo electrophilic addition of halogens or hydrogen halides, potentially twice, to yield tetrahaloalkanes or geminal dihalides, respectively. libretexts.org

The benzoic acid group provides a site for standard carboxylic acid chemistry, such as conversion to esters, amides, or acid chlorides, allowing for its conjugation to other molecules or materials.

Functional Group Potential Transformation Product Type Relevant Research Area
Propargylic AlcoholMeyer-Schuster Rearrangementα,β-Unsaturated KetoneSynthetic Methodology researchgate.netnih.gov
Propargylic AlcoholOxidationα-Hydroxy KetoneSynthetic Methodology
Propargylic AlcoholConversion to AllenesSubstituted AlleneAdvanced Intermediates rsc.org
Terminal AlkyneHydration (Markovnikov)Methyl KetoneFunctional Group Interconversion khanacademy.org
Terminal AlkyneHydroboration-OxidationAldehydeFunctional Group Interconversion msu.edu
Terminal AlkyneGlaser-Hay CouplingSymmetrical DiynePolymer and Materials Science nih.gov
Carboxylic AcidEsterification / AmidationEsters / AmidesProdrug Design, Polymer Attachment

Expansion into Bio-orthogonal Chemistry and Bio-conjugation (non-clinical applications)

The terminal alkyne is one of the most important functional groups in bio-orthogonal chemistry. nih.govnih.gov These reactions occur with high selectivity and efficiency under biologically compatible conditions, without interfering with native biochemical processes. researchgate.netacs.org

The most prominent application would be the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry". researchgate.netacs.orgresearchgate.net this compound could be attached to a surface or a larger molecule via its carboxyl group, presenting the alkyne as a handle for the covalent attachment of azide-modified molecules, such as fluorophores, affinity tags, or polymers. lumiprobe.comnumberanalytics.com

Further research could also explore its use in strain-promoted azide-alkyne cycloaddition (SPAAC) , which circumvents the need for a potentially toxic copper catalyst. acs.orgescholarship.org While the parent molecule's alkyne is not strained, it could serve as a synthetic precursor to more complex structures containing strained cyclooctynes.

The Glaser-Hay coupling , which forms a diyne from two terminal alkynes in the presence of a copper catalyst, offers another bio-orthogonal strategy for cross-linking or dimerization, which could be useful in materials science or for modulating protein function in vitro. nih.govresearchgate.net

Integration into Responsive Chemical Systems and Sensors

The rigid, linear structure of the alkyne moiety can impart interesting photophysical properties, making alkyne-containing molecules valuable components in fluorescent probes and chemical sensors. rsc.orgrsc.org

Future research could explore the development of sensors based on this compound. For example, the molecule could be functionalized with a fluorophore. The subsequent "clicking" of an analyte-binding moiety to the alkyne could modulate the fluorescence through mechanisms like FRET (Förster Resonance Energy Transfer) or photoinduced electron transfer (PET). The alkyne itself has a characteristic Raman signal in the "cellular-silent" region of the spectrum, making it a candidate for Surface-Enhanced Raman Scattering (SERS) based detection methods. researchgate.net

A highly promising approach would be to use the alkyne as a reactive handle in a "turn-on" or "turn-off" fluorescence assay. For instance, a spontaneous, catalyst-free click reaction between the activated alkyne and a specific amine on an analyte could lead to a detectable change in fluorescence, enabling selective sensing. rsc.orgresearchgate.net The benzoic acid group adds another layer of responsiveness, as its protonation state is pH-dependent, which could be used to create pH-sensitive probes.

Computational Validation and Prediction for Undiscovered Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and validate the chemical behavior of molecules before extensive lab work is undertaken. mdpi.comnih.govmdpi.com

For this compound, DFT calculations could be employed to:

Predict Reactivity and Properties: Calculate the pKa of the carboxylic acid and the terminal alkyne proton, and predict bond dissociation energies to understand its stability and reactivity. mdpi.comunamur.be Studies on substituted benzoic acids show that such predictions correlate well with experimental values. nih.govunamur.be

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for its potential transformations, such as cycloadditions or rearrangements. nih.govacs.orgnih.gov This can help in understanding regioselectivity and optimizing reaction conditions. For example, computational studies have been crucial in understanding the mechanisms of Sonogashira couplings and alkyne cycloadditions. acs.orgnih.gov

Design Sensor Applications: Simulate the electronic structure (e.g., HOMO-LUMO gap) and photophysical properties of the molecule and its derivatives to guide the design of novel fluorescent sensors. mdpi.com DFT can help predict how conjugation or interaction with an analyte will alter the molecule's absorption and emission spectra.

By combining these computational predictions with empirical studies, a more complete and accelerated exploration of this versatile molecule's potential can be achieved.

Q & A

Q. What are the recommended methods for synthesizing 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling a benzoic acid scaffold with a hydroxybutynyl group. Enzymatic routes (e.g., lipase-catalyzed esterification) are preferred for stereochemical control, as demonstrated in hydroxybenzoic acid derivatives . For the alkyne moiety, Sonogashira coupling or acetylene hydration may be employed. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by structural validation using 1H^1H-NMR and FT-IR.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to identify proton environments (e.g., aromatic protons at ~7.8 ppm, alkyne protons at ~2.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) and alkyne carbons.
  • Mass Spectrometry (MS) : High-resolution LC-MS (e.g., Q-TOF) provides exact mass (e.g., [M+H]+^+) and fragmentation patterns.
  • FT-IR : Peaks at ~3200–3500 cm1^{-1} (OH stretch), ~1680 cm1^{-1} (C=O), and ~2100 cm1^{-1} (C≡C) confirm functional groups .

Q. What experimental approaches are used to assess the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., tyrosinase inhibition with L-DOPA substrate) to measure IC50_{50}. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled ligands) quantify affinity (Ki_i) for targets like GPCRs .
  • Cell-Based Assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric alkyne functionalization.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze specific enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How can researchers investigate the enzyme inhibition mechanisms of this compound derivatives?

  • Methodological Answer :
  • Kinetic Analysis : Perform steady-state kinetics with varying substrate/inhibitor concentrations. A decrease in Vmax_{max} and unchanged Km_m indicates non-competitive inhibition.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., tyrosinase copper-binding domain). Validate with site-directed mutagenesis .

Q. What methodologies are recommended for resolving contradictory data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13, 37°C) for 24–72 hours. Monitor degradation via UPLC-PDA (e.g., Waters BEH C18 column).
  • pH-Dependent NMR : Track proton shifts (e.g., deprotonation of COOH at pH >5) to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.